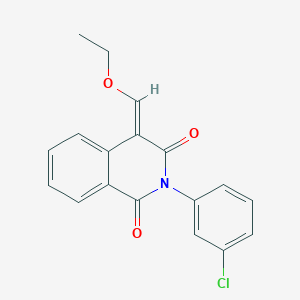

2-(3-Chlorophenyl)-4-(ethoxymethylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-(3-Chlorophenyl)-4-(ethoxymethylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione" is a derivative of tetrahydroisoquinoline, a significant class of compounds with a wide range of chemical and pharmacological properties. While specific studies directly addressing this compound were not found, related research provides insights into the synthesis, structural analysis, and properties of closely related tetrahydroisoquinoline derivatives.

Synthesis Analysis

The synthesis of tetrahydroisoquinoline derivatives often involves the Pictet-Spengler reaction, where imines react with acyl chlorides and AlCl3, followed by oxidation, to produce various substituted tetrahydroisoquinoline diones. This method has been used to prepare a new class of quinones within this structural framework (Shinkevich et al., 2011).

Molecular Structure Analysis

X-ray crystallography has been employed to elucidate the molecular structures of tetrahydroisoquinoline derivatives. These analyses reveal that the core structure can adopt different conformations depending on the substitution pattern, which significantly impacts the compound's chemical behavior and interaction potential (Shi et al., 2007).

Chemical Reactions and Properties

Tetrahydroisoquinoline derivatives undergo various chemical reactions, including the Wittig reaction, which is used to introduce ethoxymethylidene groups, indicating the versatility of these compounds in synthetic chemistry (Kafka et al., 1996). Additionally, reactions with ethanolamine and isothiocyanic acid lead to molecular rearrangements and the formation of new derivatives, highlighting the reactivity of the chloroquinoline dione moiety (Klásek et al., 2020).

Physical Properties Analysis

The physical properties of tetrahydroisoquinoline derivatives, such as crystal structure and solubility, are crucial for understanding their behavior in various environments. These characteristics are determined using techniques like X-ray diffraction and solid-state analysis, providing insight into the compound's stability and potential applications (Akkurt et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, are key to the compound's applications. Studies on related compounds show diverse reactivity patterns, such as aerobic hydroxylation without the need for metal catalysts or reductants, indicating the potential for green chemistry applications (Yang et al., 2019).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis of Tetrahydroisoquinolines One area of interest in the study of 2-(3-Chlorophenyl)-4-(ethoxymethylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione and its derivatives involves their synthesis. Kashdan, Schwartz, and Rapoport (1982) describe improved methods for synthesizing 1,2,3,4-tetrahydroisoquinolines, highlighting the synthesis of 2-(m-methoxyphenyl)ethylamine as a key step (Kashdan, Schwartz, & Rapoport, 1982). Villemin, Martin, and Khalid (1998) report on a solvent-free method under microwave irradiation for condensing 1,2,3,4-tetrahydroisoquinoline-1,3-dione and arylcarboxy-aldehydes, demonstrating an innovative approach in synthesizing these compounds (Villemin, Martin, & Khalid, 1998).

Crystal Structures and Conformation The crystal structures of various tetrahydroisoquinolinedione derivatives have been elucidated by Subbiah Pandi et al. (2002), revealing insights into their molecular conformations and intermolecular interactions. They found that the heterocyclic rings generally adopt planar conformations, and the packing in crystal structures is stabilized by C-H...O hydrogen bonds (Subbiah Pandi et al., 2002).

Potential Applications

Biological and Medicinal Applications While there is limited direct research on 2-(3-Chlorophenyl)-4-(ethoxymethylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione specifically, related compounds have been explored for potential biological and medicinal applications. For instance, Hassanien, Abd El-Ghani, and Elbana (2022) synthesized novel compounds based on lawsone, showing potential antioxidant and antitumor activities, which could hint at similar properties in closely related chemical structures (Hassanien, Abd El-Ghani, & Elbana, 2022).

Catalysis and Chemical Reactions Anderson et al. (2017) investigated the transamination of a related compound, demonstrating its catalytic potential and implications in processes like laser tissue welding. This indicates a possibility for 2-(3-Chlorophenyl)-4-(ethoxymethylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione and its derivatives in catalytic applications (Anderson et al., 2017).

Eigenschaften

IUPAC Name |

(4E)-2-(3-chlorophenyl)-4-(ethoxymethylidene)isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO3/c1-2-23-11-16-14-8-3-4-9-15(14)17(21)20(18(16)22)13-7-5-6-12(19)10-13/h3-11H,2H2,1H3/b16-11+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKXRQCYRSYXSOF-LFIBNONCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C/1\C2=CC=CC=C2C(=O)N(C1=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Chlorophenyl)-4-(ethoxymethylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-[8-bromo-6-methyl-4-oxo-2-(trifluoromethyl)-3(4H)-quinazolinyl]acetate](/img/structure/B2490229.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2490232.png)

![N-(2,4-dimethylphenyl)-2-(1,5-dioxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2490237.png)

![(5Z)-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxo-5-[(4-propoxyphenyl)methylidene]pyridine-3-carbonitrile](/img/structure/B2490239.png)

![N-(2-chlorophenyl)-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxamide](/img/structure/B2490242.png)

![N-[2-[5-Methyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]prop-2-enamide](/img/structure/B2490244.png)

![1-(2-Furoyl)-4-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)benzoyl]piperazine](/img/structure/B2490246.png)

![N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide](/img/structure/B2490248.png)

![1H-pyrazole-4,5-dione 4-{N-[2-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2490251.png)